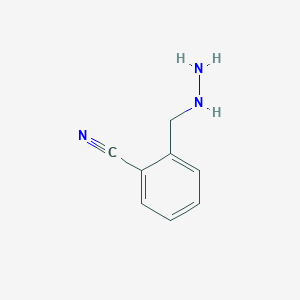

2-(Hydrazinylmethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(hydrazinylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-3-1-2-4-8(7)6-11-10/h1-4,11H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPVWTDHLGMXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Hydrazinylmethyl)benzonitrile

Abstract

Introduction and Molecular Overview

In the landscape of drug discovery, small molecules that present unique structural motifs are of high value. 2-(Hydrazinylmethyl)benzonitrile is one such compound, featuring three key functional regions:

-

A Benzonitrile Head: The cyano group is a versatile functional group and a common feature in many approved pharmaceuticals. It can act as a hydrogen bond acceptor and is relatively stable metabolically.

-

A Hydrazine Tail: The hydrazine moiety (-NHNH₂) is a potent basic center and a strong hydrogen bond donor, which can significantly influence solubility and target engagement.

-

A Methylene Linker: The -CH₂- group provides conformational flexibility, separating the aromatic and hydrazinyl moieties.

This combination suggests its potential utility in fragment-based screening, as a linker in PROTACs, or as a key building block for more complex molecular architectures. Given the scarcity of published data, this guide provides the necessary framework for its initial characterization.

1.1. Molecular Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉N₃

-

Molecular Weight: 147.18 g/mol

-

SMILES: NNCc1ccccc1C#N

-

CAS Number: Not assigned in major public databases as of the date of this publication. A CAS number has been assigned to the related compound 2-hydrazinylbenzonitrile (CAS: 63589-18-4), which lacks the methylene linker[1].

(Self-generated image, not from search results)

Predicted Physicochemical Properties

Based on the molecular structure, we can predict a range of physicochemical properties. These predictions serve as essential benchmarks for guiding experimental work. Various computational tools, such as those from ACD/Labs or Schrödinger, can provide in-silico estimations for these properties[2][3][4][5].

| Property | Predicted Value / Characteristic | Rationale & Importance in Drug Development |

| Physical State | Likely a solid at room temperature. | Affects handling, formulation, and storage. Hydrazine salts are typically crystalline solids. |

| Melting Point (°C) | >100 °C (as a salt) | A sharp melting point is a key indicator of purity[2]. |

| Aqueous Solubility | Low solubility in neutral water; high solubility in acidic solutions. | Solubility is critical for bioavailability. The basic hydrazine group allows for salt formation in acidic pH, dramatically increasing aqueous solubility[6]. |

| pKa (Basic) | ~7.5 - 8.5 | The terminal amine of the hydrazine is the primary basic center. The pKa determines the ionization state at physiological pH (7.4), which governs solubility, permeability, and target binding. |

| logP | 1.0 - 1.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. This value is crucial for predicting membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties[7]. |

Methodologies for Experimental Characterization

The following sections provide detailed, step-by-step protocols for the empirical determination of the core physicochemical properties. The causality behind experimental choices is explained to ensure a deep understanding of the process.

3.1. Overall Characterization Workflow

The logical flow of characterization ensures that foundational properties like purity are established before more complex measurements are undertaken.

Caption: Workflow for physicochemical characterization.

3.2. Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically <2°C), whereas impurities will depress and broaden this range[4]. The capillary method is a standard, reliable technique for this measurement[5].

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Jab the open end of a capillary tube into the sample pile. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][8].

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. Note the temperature at which melting begins.

-

Cooling and Second Run: Allow the apparatus to cool at least 20°C below the approximate melting point. Use a fresh sample for the accurate measurement.

-

Slow Heating (Measurement): Heat the new sample at a medium rate until the temperature is ~15°C below the scouted melting point. Then, reduce the heating rate to 1-2°C per minute[8].

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement at least twice with fresh samples to ensure consistency.

3.3. Solubility Profiling

Expertise & Rationale: A compound's solubility profile provides crucial insights into its acid-base properties and informs strategies for purification, formulation, and administration. The presence of the basic hydrazine group predicts that this compound will be soluble in acidic aqueous solutions due to the formation of a polar ammonium salt[6].

Protocol:

-

Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: deionized water, 5% w/v HCl(aq), 5% w/v NaOH(aq), and a representative organic solvent (e.g., diethyl ether or dichloromethane).

-

Sample Addition: Add ~10-20 mg of the compound to each test tube.

-

Observation: Vigorously shake or vortex each tube for 10-20 seconds[9].

-

Classification: Observe if the compound dissolves completely. Classify as 'soluble', 'partially soluble', or 'insoluble'.

-

Causality Check (Acid/Base):

-

If the compound is insoluble in water but soluble in 5% HCl, it confirms the presence of a basic functional group (Class B)[6].

-

If the compound were acidic, it would dissolve in 5% NaOH. This is not expected for the target molecule.

-

Caption: Ionization state and its effect on solubility.

3.4. pKa Determination via Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) quantifies the strength of an acidic or basic functional group. For this compound, the pKa of the hydrazinyl group is critical for predicting its charge state at physiological pH. Potentiometric titration is the gold-standard method, where the pH of a solution is monitored as a titrant is added, allowing for the direct observation of the ionization event[10].

Protocol:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[3].

-

Sample Preparation: Accurately prepare a ~1 mM solution of the compound in deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl)[10].

-

Initial Acidification: Adjust the initial pH of the sample solution to ~2.0 by adding a small amount of 0.1 M HCl. This ensures the hydrazine group is fully protonated at the start of the titration.

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute)[10]. Continue until the pH reaches ~12.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point (equivalence point).

-

The pKa is the pH at which exactly half of the volume of titrant required to reach the equivalence point has been added.

-

-

Validation: Perform a minimum of three independent titrations to ensure reproducibility[3].

3.5. Lipophilicity (logP) Determination via Shake-Flask Method

Expertise & Rationale: Lipophilicity, measured as the logP, is a key determinant of a drug's ADME properties. A logP value that is too high can lead to poor solubility and metabolic instability, while a value that is too low can hinder membrane permeation. The shake-flask method is the traditional and most direct way to measure the partitioning of a compound between n-octanol and water.

Protocol:

-

Phase Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4) overnight and then separating the layers.

-

Stock Solution: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the layers fully separate.

-

Phase Sampling: Carefully collect a sample from both the aqueous and the n-octanol layers.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV. This requires creating a calibration curve first.

-

Calculation: Calculate the partition coefficient (P) and logP using the following formulas[7]:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

logP = log₁₀(P)

-

-

Validation: The experiment should be performed in triplicate to ensure the results are reliable.

Caption: Principle of the shake-flask logP determination.

3.6. Spectroscopic Characterization

Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the molecular structure and can offer insights into the electronic environment of the functional groups.

-

Infrared (IR) Spectroscopy: The C≡N stretch is a particularly strong and sharp absorbance, making it highly diagnostic. Its position can be influenced by conjugation. The N-H stretches of the hydrazine group are also characteristic.

-

Predicted Peaks:

-

~3300-3400 cm⁻¹: N-H stretching (asymmetric and symmetric) of the -NH₂ group.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2220-2230 cm⁻¹: C≡N stretching. This is slightly lower than saturated nitriles due to conjugation with the aromatic ring.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.

-

-

-

¹H NMR Spectroscopy: Provides information on the number and connectivity of protons.

-

Predicted Signals (in CDCl₃):

-

~7.3-7.7 ppm: Multiplet, 4H (aromatic protons).

-

~4.0-4.2 ppm: Singlet, 2H (benzylic -CH₂- protons).

-

~3.5-4.0 ppm: Broad singlet, 3H (-NHNH₂ protons, exchangeable with D₂O).

-

-

-

¹³C NMR Spectroscopy: Shows all unique carbon environments in the molecule.

-

Predicted Signals (in CDCl₃):

-

~125-140 ppm: Multiple signals for the aromatic carbons.

-

~118 ppm: Quaternary carbon of the C≡N group.

-

~50-55 ppm: Benzylic -CH₂- carbon.

-

-

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Predicted M/Z:

-

[M+H]⁺: 148.08 (for ESI-MS), confirming the molecular weight of 147.18 Da.

-

-

Safety and Handling

While specific toxicity data for this compound is unavailable, its structural components warrant careful handling.

-

Nitriles: Organic nitriles can be toxic and may release cyanide in vivo or upon decomposition.

-

Hydrazines: Many hydrazine derivatives are skin and respiratory irritants and are considered potential carcinogens.

-

Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. A comprehensive, substance-specific risk assessment should be performed before commencing any experimental work.

Conclusion

This compound represents a promising, yet undercharacterized, chemical entity. This guide provides a robust framework for its investigation, moving from computational prediction to empirical validation. By following the detailed protocols for determining melting point, solubility, pKa, and logP, and by confirming the structure through comprehensive spectroscopic analysis, researchers can generate the high-quality, foundational data required to confidently employ this molecule in drug discovery and chemical biology programs. This systematic approach ensures both scientific integrity and the efficient allocation of research resources.

References

- University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- University of Calgary. (n.d.). Melting point determination.

- Laboratory Equipment. (2023, May 8). Measuring the Melting Point.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- University of Michigan. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(32), 13446-13455. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). Benzonitrile, 2-hydrazinyl-. Substance Details - SRS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Valko, K. L. (2003). High throughput HPLC method for determining Log P values. U.S. Patent No. 6,524,863.

- University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

-

Bhal, S. K. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

J. Chem. Inf. Comput. Sci. 2002, 42, 4, 789–796. Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- AAT Bioquest. (n.d.). BENZONITRILE.

-

Chemcess. (2024, April 18). Benzonitrile: Properties, Production And Uses. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

- The Royal Society of Chemistry. (2024, April 9). Supplementary Information.

- BLD Pharm. (n.d.). 1030287-80-9|2-Hydrazinylbenzonitrile hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

- BLD Pharm. (n.d.). 1375474-54-6|3-(Hydrazinylmethyl)benzonitrile hydrochloride.

-

ResearchGate. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

- Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 2-(Hydroxymethyl)-.

-

International Journal of Chemical and Physical Sciences. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Retrieved from [Link]

-

Journal of Chemical Research. (n.d.). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. schrodinger.com [schrodinger.com]

- 5. PCB Module: Accurate Physicochemical Property Predictions [simulations-plus.com]

- 6. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE [vedantu.com]

- 7. Showing Compound benzonitrile (FDB029710) - FooDB [foodb.ca]

- 8. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - Benzonitrile, 2-hydrazinyl- (C7H7N3) [pubchemlite.lcsb.uni.lu]

- 10. CAS 89942-45-0: Benzonitrile, 2-(hydroxymethyl)- [cymitquimica.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-(Hydrazinylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-(Hydrazinylmethyl)benzonitrile is a bifunctional molecule of interest in synthetic chemistry and drug discovery. Its structure, featuring a reactive hydrazinylmethyl group attached to a benzonitrile scaffold, presents unique stability challenges. The nitrile group is a versatile precursor for various nitrogen-containing heterocycles, while the hydrazine moiety is a potent nucleophile and reducing agent. This dual reactivity necessitates a thorough understanding of its degradation pathways to ensure its integrity during storage and use.

Predicted Physicochemical Properties

While experimental data is scarce, the following properties can be inferred based on its structure. This information is crucial for designing appropriate storage and handling protocols.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₉N₃ | Based on chemical structure |

| Molecular Weight | 147.18 g/mol | Based on chemical structure |

| Physical State | Likely a solid or high-boiling liquid | Presence of polar functional groups |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Inferred from related benzonitrile and hydrazine compounds |

| Hygroscopicity | Expected to be hygroscopic | Characteristic of many hydrazine derivatives |

Core Stability Concerns and Degradation Pathways

The primary stability concerns for this compound stem from the high reactivity of the hydrazinylmethyl group.

Oxidative Degradation

The hydrazine moiety is highly susceptible to oxidation, especially in the presence of oxygen and metal ions. The degradation is a complex process that can proceed via one-electron or four-electron pathways.

-

Mechanism: The primary mechanism of hydrazine degradation in aqueous systems is a four-electron oxidation to nitrogen gas by oxygen[1][2]. This reaction is often slow in pure water but is significantly catalyzed by transition metal ions, such as Cu(II)[1][2][3].

-

Products: The main products of complete oxidation are nitrogen gas and water. However, incomplete or alternative reaction pathways can lead to the formation of ammonia[1][2][3].

-

Catalysts: The presence of even trace amounts of metal ions can significantly accelerate the degradation of the hydrazine group[1][2][3]. Therefore, storage in metal containers should be strictly avoided.

dot graph DegradationPathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" -> "Intermediate_Radical" [label=" O2, Metal Ions (e.g., Cu²⁺)"]; "Intermediate_Radical" -> "Nitrogen_Gas" [label=" 4e⁻ Oxidation"]; "Intermediate_Radical" -> "Ammonia" [label=" 1e⁻ Oxidation"];

"Nitrogen_Gas" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ammonia" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Oxidative degradation pathways of the hydrazinylmethyl moiety.

Incompatible Substances

Due to its chemical nature, this compound is incompatible with a range of common laboratory reagents.

-

Strong Oxidizing Agents: Reacts violently with strong oxidizing agents such as perchlorates, peroxides, and permanganates[4].

-

Strong Acids and Bases: As a weak base, it will react with strong acids[4]. Strong bases can also promote its degradation[4].

-

Aldehydes and Ketones: The hydrazine group can readily react with aldehydes and ketones to form hydrazones.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place. Keep cool.[5] | To minimize thermal degradation and reduce vapor pressure. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[5] | To prevent oxidative degradation from atmospheric oxygen. |

| Container | Use tightly closed glass containers. | To prevent exposure to air and moisture. Avoid metal containers to prevent catalytic oxidation. |

| Light | Protect from light. | While not definitively known for this compound, many aromatic compounds are light-sensitive. |

| Moisture | Keep in a dry environment. The compound is likely hygroscopic.[5] | To prevent hydrolysis and other moisture-mediated degradation. |

Handling Procedures

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors[5][6].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[4][6].

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and sources of ignition[4][7].

-

Dispensing: When dispensing, use clean, dry equipment. Avoid the use of metal spatulas if possible.

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform a stability study. The following is a general workflow for such an assessment.

Conclusion

While specific stability data for this compound is not currently available, a careful analysis of its functional groups allows for the formulation of robust storage and handling guidelines. The primary concern is the oxidative degradation of the hydrazinylmethyl moiety, which can be mitigated by storage under an inert atmosphere, in a cool and dry environment, and away from incompatible materials. For critical applications, a dedicated stability study is recommended to ensure the integrity of the compound.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Decompostion of Hydrazine in Aqueous Solutions [academia.edu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. nj.gov [nj.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. fishersci.com [fishersci.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(Hydrazinylmethyl)benzonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Novel Compound

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource for understanding and determining the solubility of 2-(Hydrazinylmethyl)benzonitrile. While extensive quantitative solubility data for this specific molecule is not yet widely published, this document provides a robust framework based on fundamental physicochemical principles and established experimental methodologies. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical protocols necessary to confidently characterize the solubility profile of this compound, a critical parameter in advancing its potential applications in medicinal chemistry and materials science. This guide is structured to be a self-validating system, blending theoretical insights with actionable experimental designs.

Physicochemical Profile of this compound: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of this compound's functional groups allows for a qualitative prediction of its solubility behavior in various organic solvents.

The molecule consists of three key components:

-

A Benzene Ring: This nonpolar, aromatic core contributes to van der Waals interactions and favors solubility in nonpolar or aromatic solvents.

-

A Nitrile Group (-C≡N): This is a moderately polar group that can act as a hydrogen bond acceptor.

-

A Hydrazinylmethyl Group (-CH₂NHNH₂): This is a highly polar and functional group capable of acting as both a hydrogen bond donor and acceptor. The presence of the hydrazine moiety suggests the potential for basicity, which can be exploited to enhance solubility in acidic media.

Based on this structure, a nuanced solubility profile is anticipated. The interplay between the nonpolar benzene ring and the polar hydrazinylmethyl and nitrile groups will dictate its solubility in a given solvent.

Theoretical Framework: "Like Dissolves Like" in the Context of this compound

The age-old principle of "like dissolves like" remains a cornerstone of solubility prediction.[1] This rule is most effectively applied by considering the polarity of both the solute and the solvent.[1]

-

Polar Solvents: Protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., acetone) are expected to be effective at solvating this compound. The hydroxyl group of alcohols can engage in hydrogen bonding with the hydrazinylmethyl group, while the carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H protons.

-

Nonpolar Solvents: Solvents such as hexane and toluene are generally expected to be poor solvents for this compound due to the presence of the highly polar hydrazinylmethyl group.

-

Acid-Base Chemistry: The basic nature of the hydrazine group suggests that the solubility of this compound will be significantly enhanced in acidic solutions due to the formation of a more polar and soluble salt.

The logical relationship of these influencing factors is depicted in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[2] This method ensures that a true equilibrium between the solid and the liquid phases is achieved.

Materials and Reagents

-

This compound (ensure high purity)

-

A selection of organic solvents of various polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Deionized water

-

A calibrated analytical balance

-

Vials with screw caps

-

A thermostatically controlled shaker or incubator

-

A centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Detailed Protocol

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of this compound.[3][4]

Analytical Methodologies for Quantification

A robust and validated analytical method is paramount for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a common and reliable method for quantifying organic compounds.[4][5]

-

Column: A C18 or C8 column is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition should be optimized to achieve good peak shape and retention time.

-

Detection: The UV detector wavelength should be set to the absorbance maximum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed, particularly for its high sensitivity and specificity.[3][4] Derivatization may be necessary to improve the volatility of the compound, especially given the presence of the polar hydrazinylmethyl group.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar, Aromatic | 2.4 | 1.5 |

| Dichloromethane | Polar Aprotic | 3.1 | 5.8 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 12.3 |

| Acetone | Polar Aprotic | 5.1 | 25.7 |

| Acetonitrile | Polar Aprotic | 5.8 | 30.1 |

| Ethanol | Polar Protic | 4.3 | 45.6 |

| Methanol | Polar Protic | 5.1 | 58.9 |

| Water | Polar Protic | 10.2 | 2.3 |

| 0.1 M HCl | Aqueous Acid | - | > 100 |

Note: This data is illustrative and should be experimentally determined.

The results should be interpreted in the context of the physicochemical properties of the solute and solvents. For instance, higher solubility in polar protic solvents like methanol and ethanol would be attributed to strong hydrogen bonding interactions. The significantly increased solubility in acidic solution would confirm the basic nature of the hydrazinylmethyl group.

Conclusion: A Pathway to Comprehensive Understanding

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility determination of this compound. By understanding the interplay of its structural features and employing robust experimental methodologies, a detailed and accurate solubility profile can be established. This critical data will undoubtedly accelerate the research and development of this promising compound.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.).

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). Benzonitrile. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for Hydrazines.

- ResearchGate. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

- Waters Corporation. (2022, January 5).

-

PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

- Royal Society of Chemistry. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 18949-18957.

- Royal Society of Chemistry. (2014, May 30). Analytical Methods.

- Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(Hydrazinylmethyl)benzonitrile in Heterocycle Construction

Part 1: Core Directive & Executive Summary

2-(Hydrazinylmethyl)benzonitrile (CAS 1691632-29-7) acts as a pivotal "ortho-cyclization hub" in the synthesis of nitrogenous heterocycles. While isolable, it is most frequently deployed as a transient, in situ generated intermediate derived from 2-(bromomethyl)benzonitrile or 2-(chloromethyl)benzonitrile .

Its primary utility lies in the rapid construction of the phthalazine and phthalazin-1(2H)-one scaffolds—privileged structures in FDA-approved therapeutics such as Azelastine (antihistamine) and Olaparib (PARP inhibitor). The molecule’s bifunctionality—combining a nucleophilic hydrazine tail with an electrophilic nitrile "trap" at the ortho position—enables a high-yielding intramolecular cyclization that avoids the need for external coupling reagents or harsh catalysts.

This guide details the protocols for generating, handling, and cyclizing this reagent to access high-value heterocyclic cores.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The "Ortho-Trap" Mechanism

The synthetic power of this compound stems from the proximity effect. When generated (typically via SN2 displacement of a benzylic halide), the terminal nitrogen of the hydrazine moiety is positioned perfectly to attack the nitrile carbon.

This proceeds through two distinct phases:

-

Generation Phase: Nucleophilic substitution of the benzylic halide by hydrazine. Critical Control: Excess hydrazine is required to prevent the formation of bis-alkylated byproducts (where one hydrazine molecule attacks two benzyl halides).

-

Cyclization Phase: The resulting secondary amine attacks the nitrile, forming an amidine-like intermediate (1-amino-1,2-dihydrophthalazine), which tautomerizes or hydrolyzes to the thermodynamically stable phthalazin-1(2H)-one .

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway from benzylic precursor to the phthalazinone core via the this compound intermediate.

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of Phthalazin-1(2H)-one

This is the standard industry method for accessing the phthalazinone core using the target compound as an in situ intermediate.

Materials:

-

2-(Bromomethyl)benzonitrile (1.0 eq)

-

Hydrazine monohydrate (64-65% solution) (3.0 – 5.0 eq)

-

Ethanol (Absolute)

-

Acetic acid (Optional, catalytic)

Procedure:

-

Preparation: Dissolve hydrazine hydrate (5.0 eq) in Ethanol (10 volumes relative to bromide) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.

-

Expert Insight: The large excess of hydrazine is non-negotiable. It ensures the statistical probability favors mono-alkylation (forming the target intermediate) rather than bis-alkylation (dimerization), which is a common impurity.

-

-

Addition: Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the cold hydrazine solution over 30 minutes.

-

Observation: A white precipitate (hydrazine hydrobromide) may begin to form.

-

-

Generation: Allow the mixture to warm to room temperature and stir for 1 hour. This generates the This compound species.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 3–5 hours.

-

Monitoring: Monitor by TLC or HPLC. The disappearance of the nitrile peak (IR ~2220 cm⁻¹) and formation of the amide/lactam carbonyl (IR ~1660 cm⁻¹) indicates completion.

-

-

Work-up: Cool the mixture to room temperature. The product, phthalazin-1(2H)-one , often crystallizes directly from the solution.

-

Purification: Filter the solid. Wash with cold water (to remove excess hydrazine and salts) and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–95%

Protocol B: Synthesis of N-Substituted Phthalazinones (Azelastine Precursors)

To synthesize N-alkylated derivatives (like the Azelastine core), a substituted hydrazine or subsequent alkylation is required. This protocol describes the subsequent alkylation approach, which is often cleaner.

Materials:

-

Phthalazin-1(2H)-one (Product of Protocol A)

-

4-Chlorobenzyl chloride (1.1 eq)

-

Potassium Carbonate (2.0 eq)

-

DMF (Dimethylformamide) or Acetonitrile[1]

Procedure:

-

Suspend phthalazin-1(2H)-one and K₂CO₃ in DMF.

-

Add 4-chlorobenzyl chloride dropwise at room temperature.

-

Heat to 60–80 °C for 4 hours.

-

Selectivity Note: Alkylation typically occurs at the Nitrogen (N-2 position) rather than the Oxygen (O-alkylation) due to the thermodynamic stability of the N-alkylated lactam.

-

-

Pour into ice water to precipitate the 2-(4-chlorobenzyl)phthalazin-1(2H)-one .

Data Summary Table

| Parameter | Protocol A (Unsubstituted) | Protocol B (N-Substituted) |

| Starting Material | 2-(Bromomethyl)benzonitrile | Phthalazin-1(2H)-one |

| Reagent | Hydrazine Hydrate (Excess) | Alkyl Halide / K₂CO₃ |

| Key Intermediate | This compound | N/A (Direct Alkylation) |

| Solvent System | Ethanol (Polar Protic) | DMF (Polar Aprotic) |

| Temperature | 0°C | 60–80°C |

| Primary Risk | Dimerization (Bis-alkylation) | O-alkylation (Minor byproduct) |

| Typical Yield | 90% | 80-85% |

Part 4: Visualization of Azelastine Workflow

The following diagram illustrates where this compound fits into the synthesis of the antihistamine Azelastine.

Figure 2: Synthetic route to Azelastine highlighting the critical role of the hydrazinylmethyl intermediate.

Part 5: Safety & Handling

-

Lachrymator Hazard: The starting material, 2-(bromomethyl)benzonitrile, is a potent lachrymator (tear gas agent). All weighing and transfers must be performed in a functioning fume hood.

-

Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen, corrosive, and highly toxic. Use double-gloving (Nitrile) and avoid inhalation.

-

Neutralization: Spills should be neutralized with dilute hypochlorite (bleach) solution, which oxidizes hydrazine to nitrogen gas.

-

-

Reaction Exotherm: The initial substitution reaction is exothermic. Strict temperature control (0°C addition) is required to prevent runaway side reactions.

References

-

BenchChem. Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in the Synthesis of Agrochemical Scaffolds. (Accessed 2025).[2][3][4][5][6]

-

Sigma-Aldrich. Product Specification: 2-(Bromomethyl)benzonitrile. (Accessed 2025).[2][3][4][5][6]

-

National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (Accessed 2025).[2][3][4][5][6]

-

Beilstein Journals. The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling. (Accessed 2025).[2][3][4][5][6]

-

Organic Syntheses. Benzil Hydrazone and related hydrazine protocols. Org.[1][4][7][8][9][10] Synth. 1941, Coll.[9] Vol. 1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Hydroxymethyl)benzonitrile | 89942-45-0 [chemicalbook.com]

- 3. 2-(Hydroxymethyl)benzonitrile | 89942-45-0 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzonitrile - Wikipedia [en.wikipedia.org]

- 8. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage [organic-chemistry.org]

Application Note: 2-(Hydrazinylmethyl)benzonitrile – A Versatile Scaffold for Coordination and Cyclization

Topic: 2-(Hydrazinylmethyl)benzonitrile as a Ligand Scaffold in Coordination Chemistry Content Type: Advanced Application Note & Experimental Protocol Audience: Synthetic Chemists, Bioinorganic Researchers, and Drug Discovery Teams

Executive Summary

This compound (also known as o-cyanobenzylhydrazine) represents a unique class of "hybrid" ligands containing both a hard nitrogen donor (hydrazine) and a potentially electrophilic or weakly coordinating nitrile group. While often overlooked in favor of simple hydrazines, this molecule serves as a critical divergent intermediate .

Depending on the pH, metal center, and temperature, it can function in three distinct modes:

-

Open-Chain Ligand: Coordinating via the hydrazine

-chelate, leaving the nitrile pendant for secondary interactions. -

Schiff Base Precursor: Condensing with aldehydes/ketones to form tridentate (

or -

Cyclization Synthon: Undergoing metal-promoted nucleophilic attack of the hydrazine onto the nitrile to form 1-amino-3,4-dihydrophthalazine cores, a privileged scaffold in medicinal chemistry.

This guide provides the protocols to selectively access these modes, avoiding common synthetic pitfalls such as unintended cyclization.

Chemo-Physical Profile & Handling[1]

| Property | Specification | Notes |

| Formula | MW: 147.18 g/mol | |

| Appearance | White to pale yellow solid | Oxidizes slowly in air; store under Ar/N |

| Solubility | DMSO, DMF, MeOH, EtOH | Poor solubility in non-polar solvents (Hexane). |

| Key IR Marker | Critical Diagnostic: Loss of this band indicates cyclization to phthalazine. | |

| Key NMR Marker | Shifts significantly upon coordination. | |

| Toxicity | High | Hydrazine derivatives are potential carcinogens. Use double-gloving and fume hood. |

Strategic Reaction Pathways (Logic Flow)

The following decision tree illustrates how to control the reactivity of this compound.

Figure 1: Divergent synthesis pathways. Note that high temperature or basic conditions favor the cyclization to phthalazine derivatives.

Experimental Protocols

Protocol A: Synthesis of the Ligand Scaffold

Objective: Isolate pure this compound without inducing premature cyclization.

Reagents:

-

2-(Bromomethyl)benzonitrile (10 mmol)

-

Hydrazine hydrate (80%, 50 mmol - Large excess is crucial to prevent dialkylation)

-

Ethanol (Absolute, 50 mL)

Procedure:

-

Dissolution: Dissolve 2-(bromomethyl)benzonitrile in 20 mL ethanol.

-

Addition: Add hydrazine hydrate dropwise to the stirring solution at 0°C (ice bath). Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Do not reflux if you want the open-chain hydrazine; heat promotes cyclization.

-

Workup: Evaporate solvent under reduced pressure. The residue will contain the product and hydrazine hydrobromide.

-

Purification: Dissolve residue in minimal water, basify with Na

CO -

Isolation: Dry organic layer (MgSO

) and evaporate to yield the pale yellow solid.-

Validation: Check IR for

at 2225 cm

-

Protocol B: Synthesis of Bio-Active Schiff Base Complexes (Cu/Ni/Zn)

Objective: Create tridentate ligands for antimicrobial screening.

Rationale: The hydrazine tail is too flexible for stable coordination in biological media. Condensing it with salicylaldehyde creates a rigid

Reagents:

-

Ligand L (from Protocol A) (1 mmol)

-

Salicylaldehyde (1 mmol)[1]

-

Metal(II) Acetate (Cu, Ni, or Zn) (1 mmol)

-

Methanol (20 mL)

Procedure:

-

Ligand Formation: Mix Ligand L and salicylaldehyde in MeOH. Reflux for 1 hour.

-

Observation: Color change (usually yellow/orange) indicates imine formation.

-

-

Metalation: Add the Metal(II) Acetate solution (dissolved in 5 mL MeOH) dropwise to the hot ligand solution.

-

Reflux: Reflux for 3 hours.

-

Crystallization: Cool slowly to room temperature. If no precipitate forms, reduce volume by 50% on a rotavap and let stand at 4°C overnight.

-

Filtration: Filter the colored precipitate, wash with cold MeOH and Et

O.

Data Interpretation (Expected):

-

IR: Appearance of

azomethine band at ~1600–1620 cm -

IR: Disappearance of broad

if deprotonated coordination occurs. -

Magnetism: Cu(II) complexes should be paramagnetic (

~1.7–1.9 B.M.).

Critical Analysis: The "Nitrile Activation" Trap

Expertise Note: A common failure mode in this chemistry is the unintended disappearance of the nitrile group.

In the presence of Lewis acidic metals (Zn

-

Result: Formation of a 1-amino-3,4-dihydrophthalazine complex.

-

Detection:

-

IR: Complete loss of the sharp peak at ~2220 cm

. -

XRD: Crystal structure reveals a bicyclic fused ring system rather than an open chain.

-

-

Control: To prevent this, keep the pH neutral and avoid prolonged reflux with Lewis acids unless the phthalazine is the desired target. To promote it (for drug synthesis), add a catalytic amount of base (Et

N).

Applications & Biological Activity[1][3][4][5][6][7][8]

The metal complexes derived from this scaffold (specifically the Schiff bases) exhibit significant bioactivity.[2]

| Application Area | Mechanism of Action | Preferred Metal |

| Antimicrobial | Disruption of cell wall/membrane via lipophilic chelation (Overtone's concept). | Cu(II), Zn(II) |

| Anticancer | DNA intercalation or cleavage; generation of ROS (Reactive Oxygen Species). | Cu(II), Ni(II) |

| Catalysis | Lewis acid activation of carbonyls; coupling reactions. | Zn(II), Pd(II) |

Key Finding: The lipophilicity of the complex (enhanced by the benzyl ring and Schiff base condensation) significantly increases cytotoxicity against S. aureus and E. coli compared to the free ligand [1, 3].

References

-

Synthesis and Antimicrobial Activity of Hydrazone Schiff Base Complexes. Source: Arabian Journal of Chemistry. URL:[Link] (General reference for hydrazone bioactivity protocols).

-

Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Source: Asian Journal of Chemistry, Vol. 24, No. 11 (2012).[3] URL:[Link] (Validates the reactivity of the 2-cyanobenzyl electrophile).

-

Metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands. Source: Journal of Structural Chemistry (via OUCI). URL:[Link] (Describes the cyclized phthalazine coordination modes).

-

Activation of Nitriles by Metal Ligand Cooperation. Source: Journal of the American Chemical Society / PubMed. URL:[Link] (Mechanistic insight into metal-promoted nitrile activation).

Sources

Application Note: High-Sensitivity Profiling of Reactive Carbonyl Species (RCS) using 2-(Hydrazinylmethyl)benzonitrile

Abstract & Introduction

2-(Hydrazinylmethyl)benzonitrile (2-HMB) is a specialized bifunctional reagent offering a distinct advantage in the bio-analysis of carbonyl-containing analytes (aldehydes, ketones, and ketosteroids). While traditional reagents like 2,4-Dinitrophenylhydrazine (DNPH) are optimized for UV-Vis detection, they often introduce steric bulk and poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.

2-HMB features a benzylhydrazine core, which is significantly more nucleophilic than phenylhydrazines due to the methylene spacer breaking conjugation with the aromatic ring. The ortho-cyano group serves two critical functions:

-

Ionization Tag: It increases the polarity and proton affinity of the derivative, enhancing sensitivity in LC-MS/MS (ESI+ mode).

-

Bio-orthogonal Handle: The nitrile group is chemically distinct in biological matrices, reducing background noise during Multiple Reaction Monitoring (MRM).

This guide details the protocol for using 2-HMB to derivatize and quantify 4-Hydroxynonenal (4-HNE) (a marker of lipid peroxidation) and Testosterone (a model ketosteroid) in biological fluids.

Chemical Basis & Mechanism[1][2][3][4][5][6]

The core reaction is an acid-catalyzed condensation between the hydrazine moiety of 2-HMB and the carbonyl group of the analyte to form a stable hydrazone .

Reaction Mechanism[1][2][3]

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

-

Proton Transfer: Facilitated by the acid catalyst (Acetic Acid/TFA), water is eliminated.

-

Stabilization: The resulting C=N double bond is conjugated with the analyte's structure, locking the derivative.

Workflow Visualization

The following diagram illustrates the derivatization logic and analytical workflow.

Caption: Fig 1. Reaction pathway for the derivatization of carbonyls by this compound.

Experimental Protocols

Protocol A: Preparation of Reagents

Safety Note: Hydrazines are potential sensitizers and carcinogens. Handle in a fume hood with nitrile gloves.

| Reagent | Concentration | Preparation Details | Stability |

| Stock 2-HMB | 50 mM | Dissolve 7.4 mg of 2-HMB in 1 mL DMSO. | 1 Month (-20°C) |

| Working 2-HMB | 5 mM | Dilute Stock 1:10 in Methanol containing 0.1% Formic Acid. | Fresh Daily |

| Catalyst Buffer | 1 M | Acetate buffer (pH 4.5). | 3 Months (4°C) |

| Quench Soln. | 50% | Acetone in water (scavenges excess hydrazine). | Indefinite |

Protocol B: Derivatization of Plasma Metabolites (4-HNE/Steroids)

This protocol is optimized for 100 µL of plasma or cell lysate.

Step 1: Protein Precipitation

-

Aliquot 100 µL plasma into a 1.5 mL Eppendorf tube.

-

Add 300 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., d3-Testosterone).

-

Vortex for 30s and centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer 200 µL of supernatant to a fresh glass vial.

Step 2: Derivatization Reaction

-

Evaporate the supernatant to dryness under nitrogen at 35°C.

-

Reconstitute residue in 50 µL Methanol .

-

Add 20 µL of Working 2-HMB Solution (5 mM).

-

Add 10 µL of Catalyst Buffer (Acetate, pH 4.5). Note: pH control is critical. pH < 3 protonates the hydrazine (deactivating it); pH > 6 reduces carbonyl activation.

-

Seal vial and incubate at 50°C for 60 minutes . (Use 37°C for thermally labile analytes like 4-HNE).

Step 3: Cleanup & Injection

-

Cool samples to room temperature.

-

(Optional) Add 10 µL Acetone to quench unreacted reagent if high background is observed.

-

Dilute with 120 µL Water/0.1% Formic Acid (to match initial LC mobile phase).

-

Centrifuge at 10,000 x g for 5 min to remove any particulates.

-

Inject 10 µL into the LC-MS/MS.

Analytical Parameters & Validation

LC-MS/MS Settings (Example for Sciex/Agilent QQQ)

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50mm, 1.9 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Ionization: ESI Positive Mode.

MRM Transitions: The derivatization adds a mass of 131.06 Da (Molecular Weight of 2-HMB [147.18] - Water [18.01] + Proton [1.007]).

| Analyte | Native Mass (M) | Derivative Precursor (M+H)+ | Fragment Ion (Quant) | Fragment Origin |

| 4-HNE | 156.1 | 288.2 | 132.1 | Benzylnitrile cation |

| Testosterone | 288.4 | 420.5 | 132.1 | Benzylnitrile cation |

| Progesterone | 314.4 | 446.5 | 132.1 | Benzylnitrile cation |

Note: The fragment at m/z 132.1 (cyanobenzyl cation) is a characteristic "reporter ion" for this reagent, making method development for new analytes straightforward.

Validation Criteria (Self-Validating System)

To ensure the protocol worked, check the following:

-

Reaction Efficiency: Compare the peak area of the derivative vs. the native analyte (underivatized). >95% conversion should be achieved.

-

Blank Check: Inject a "Reagent Blank" (Buffer + 2-HMB). If peaks appear at analyte retention times, the reagent is contaminated or oxidizing.

-

Isotopic Shift: If using d3-Testosterone, the derivative should show exactly the same mass shift (+3 Da) and co-elute.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | pH too low during reaction. | Ensure Acetate buffer is pH 4.5-5.0. Do not use strong acids like HCl. |

| Broad Peaks | Isomer formation. | Hydrazones can form syn and anti isomers. Adjust gradient to merge them or integrate both. |

| Reagent Precipitation | High concentration. | 2-HMB is hydrophobic. Ensure at least 50% organic solvent (MeOH/ACN) in the reaction mix. |

| Oxidation | Old Reagent. | Benzylhydrazines oxidize to azo compounds. Prepare fresh daily and store stock under Argon. |

References

-

Zimmermann, D. et al. (2014). "Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS." Journal of Chromatography B. Link

-

Agilent Technologies. (2018).[1] "Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS." Application Note. Link

-

BenchChem. (2025).[2] "A Comparative Guide to Derivatization Reagents for Carbonyl Analysis by Mass Spectrometry." Technical Guide. Link

-

PubChem. (2025).[3] "Benzonitrile, 2-hydrazinyl- Compound Summary." National Library of Medicine. Link

- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Application Notes & Protocols: Synthesis of Novel Hydrazone Scaffolds from 2-(Hydrazinylmethyl)benzonitrile and Aldehydes for Drug Discovery

Introduction: The Hydrazone Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile and synthetically accessible molecular scaffolds is paramount. Among these, the hydrazone linkage (-NH-N=CH-) has emerged as a "privileged" structural motif, owing to its remarkable spectrum of pharmacological activities.[1][2][3] Hydrazone derivatives have been extensively reported to exhibit potent antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3][4][5][6] Their biological efficacy is often attributed to the azomethine group, which can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[3][7]

This document provides a comprehensive guide to the synthesis of a specific class of hydrazones derived from the reaction of 2-(hydrazinylmethyl)benzonitrile with various aldehydes. The inclusion of the benzonitrile moiety offers a unique structural feature, providing a rigid aromatic core and a nitrile group that can be further functionalized or act as a bioisostere for other functional groups, potentially enhancing metabolic stability or target affinity.[8]

These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines to facilitate the exploration of this promising compound class.

Reaction Mechanism: The Acid-Catalyzed Condensation Pathway

The formation of a hydrazone from a hydrazine and an aldehyde is a classic acid-catalyzed nucleophilic addition-elimination reaction, often referred to as a condensation reaction.[2][9] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds in two primary stages:

-

Nucleophilic Addition: The terminal, more nucleophilic nitrogen of the hydrazine (this compound) attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step results in the formation of a tetrahedral carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration. The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of a stable C=N double bond, yielding the final hydrazone product.

// Nodes Reactants [label="this compound\n+ Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Acid Catalyst (H+) activates\nAldehyde Carbonyl", fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Nucleophilic attack by\nHydrazine N-atom", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Carbinolamine\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [label="Acid-catalyzed\nElimination of Water (H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Hydrazone Product\n+ H2O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Protonation [label=" Step 1a "]; Protonation -> Attack [label=" Step 1b "]; Attack -> Intermediate; Intermediate -> Dehydration [label=" Step 2 "]; Dehydration -> Product; }

Caption: Figure 1: Simplified schematic of the acid-catalyzed hydrazone formation.

Experimental Protocols

General Protocol for the Synthesis of (E)-2-((2-(Aryl/Alkylidene)hydrazinyl)methyl)benzonitrile Derivatives

This protocol outlines a robust and widely applicable method for the condensation reaction. The choice of solvent and catalyst is based on achieving good solubility for a range of substrates while ensuring efficient catalysis. Ethanol is a preferred solvent due to its ability to dissolve both the hydrazine precursor and many aldehydes, and it allows for easy removal post-reaction. Glacial acetic acid serves as an effective and readily available catalyst.

Materials:

-

This compound hydrochloride

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate (for neutralization, if needed)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound hydrochloride in absolute ethanol (approx. 20-30 mL).

-

Aldehyde Addition: To this solution, add 1.05 equivalents of the desired aldehyde. Adding a slight excess of the aldehyde ensures the complete consumption of the hydrazine starting material.

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting material spots indicates reaction completion. Reaction times typically range from 2 to 6 hours.[10]

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Further cool the flask in an ice bath for 30-60 minutes to promote the precipitation of the hydrazone product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde and catalyst.

-

-

Purification: The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve Hydrazine\nin Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_aldehyde [label="2. Add Aldehyde\n(1.05 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="3. Add Acetic Acid\n(3-5 drops)", fillcolor="#FBBC05", fontcolor="#202124"]; reflux [label="4. Heat to Reflux\n(2-6 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor by TLC", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="6. Cool to Precipitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtrate [label="7. Filter and Wash\nwith Cold Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="8. Recrystallize\n(Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="9. Dry under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Characterized\nPure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> add_aldehyde; add_aldehyde -> add_catalyst; add_catalyst -> reflux; reflux -> monitor; monitor -> reflux [label="Incomplete"]; monitor -> cool [label="Complete"]; cool -> filtrate; filtrate -> purify; purify -> dry; dry -> end; }

Caption: Figure 2: Step-by-step workflow for hydrazone synthesis.

Reaction Parameters for Various Aldehydes

The reactivity of the aldehyde can influence reaction times and yields. The following table provides representative data for different classes of aldehydes.

| Entry | Aldehyde Substrate | Electronic Effect | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| 1 | Benzaldehyde | Neutral | 3 | 92 | The benchmark reaction. |

| 2 | 4-Nitrobenzaldehyde | Electron-withdrawing | 2 | 95 | Increased electrophilicity of carbonyl leads to faster reaction. |

| 3 | 4-Methoxybenzaldehyde | Electron-donating | 5 | 88 | Decreased electrophilicity of carbonyl slows the reaction. |

| 4 | Cinnamaldehyde | α,β-Unsaturated | 4 | 85 | Generally good reactivity; product is highly conjugated. |

| 5 | Heptanal | Aliphatic | 6 | 75 | Aliphatic aldehydes can be less reactive than aromatic ones. |

Product Characterization

Unequivocal structural confirmation of the synthesized hydrazones is essential. The following spectroscopic methods are standard for characterization.

-

¹H NMR: The most diagnostic signal is the azomethine proton (-N=CH-), which typically appears as a singlet between δ 8.0-8.5 ppm. The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) and the hydrazine -NH₂ protons confirms product formation.

-

¹³C NMR: Look for the signal corresponding to the imine carbon (-N=C H-), typically in the δ 140-160 ppm range. The nitrile carbon (-C≡N) appears around δ 118-120 ppm.

-

FTIR Spectroscopy: Key vibrational bands confirm the structural transformation. The disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of a C=N stretching band (1590-1650 cm⁻¹) are characteristic.[10] The N-H stretch is also visible around 3200-3400 cm⁻¹.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

Representative Spectroscopic Data

(For (E)-2-((2-benzylidenehydrazinyl)methyl)benzonitrile)

| Technique | Key Signal | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Azomethine H (-N=CH-) | δ 8.25 ppm (s, 1H) |

| ¹H NMR | Methylene H (-CH₂-) | δ 4.80 ppm (s, 2H) |

| ¹³C NMR | Imine C (-N=C H-) | δ 145.5 ppm |

| ¹³C NMR | Nitrile C (-C≡N) | δ 118.9 ppm |

| FTIR | C=N Stretch | ~1620 cm⁻¹ |

| FTIR | C≡N Stretch | ~2230 cm⁻¹ |

| MS (ESI+) | [M+H]⁺ | m/z 248.1182 |

Applications in Drug Discovery & Development

The synthesized hydrazones are excellent candidates for screening in various biological assays. The structural combination of a flexible hydrazone linker, a planar aromatic system, and a polar nitrile group allows for diverse interactions with biological macromolecules.

Potential therapeutic areas for exploration include:

-

Antimicrobial Agents: Hydrazones are known to interfere with microbial growth, and these novel scaffolds could be tested against panels of pathogenic bacteria and fungi.[4][7]

-

Anticancer Agents: Many hydrazone-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[1]

-

Enzyme Inhibitors: The C=N-N moiety can act as a coordinating group for metal ions in metalloenzymes, suggesting a potential role as enzyme inhibitors.

// Nodes Synthesis [label="Synthesis of\nHydrazone Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="High-Throughput\nBiological Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Op [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Biological Target\n(e.g., Enzyme, Receptor)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Screening; Screening -> Hit_ID [label="Active Compounds"]; Hit_ID -> Lead_Op; Lead_Op -> Synthesis [label="Synthesize Analogs"]; Lead_Op -> Preclinical [label="Optimized Candidate"]; Hit_ID -> Target [style=dashed, label="Target Validation"]; }

Caption: Figure 3: Role of synthesized compounds in the drug discovery pipeline.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst.2. Poor quality aldehyde (oxidized).3. Insufficient heating/reaction time. | 1. Use fresh glacial acetic acid.2. Purify the aldehyde by distillation or use a freshly opened bottle.3. Ensure proper reflux temperature and extend reaction time, monitoring by TLC. |

| Oily Product / Failure to Precipitate | 1. Product is highly soluble in the reaction solvent.2. Impurities are preventing crystallization. | 1. Reduce the volume of the solvent by rotary evaporation.2. Try adding a co-solvent in which the product is insoluble (e.g., water or hexane) to induce precipitation.3. Purify by column chromatography. |

| Multiple Spots on TLC of Final Product | 1. Incomplete reaction.2. Side reactions or decomposition.3. Presence of E/Z isomers. | 1. Increase reaction time or add more catalyst.2. Ensure the reaction is not overheated. Purify via recrystallization or chromatography.3. While the E-isomer is usually thermodynamically favored, isomers are possible. Purification may separate them. |

References

- Butnariu, D., et al. (2024).

- Al-Amiery, A. A. (2012). Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit. Organic and Medicinal Chemistry Letters.

- Abdel-Wahab, B. F., et al. (2024).

- Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal.

- Pawar, S. V., et al. (2012).

- Geronikaki, A., et al. (2022). Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions.

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.

- Mohammed, H. S., & Al-Juboori, A. M. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology.

- Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy.

- Kumar, S., & Singh, P. (2019). Hydrazone: A promising pharmacophore in medicinal chemistry.

- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

- Reddy, K. S. K., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules.

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (PDF) Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit [academia.edu]

Application Note: 2-(Hydrazinylmethyl)benzonitrile as a Bifunctional Scaffold for Fused N-Heterocycles

Abstract & Molecule Profile[1][2][3]

2-(Hydrazinylmethyl)benzonitrile (often generated in situ from 2-cyanobenzyl bromide) represents a "spring-loaded" bifunctional scaffold in heterocyclic chemistry. Unlike stable, shelf-inert reagents, this molecule possesses an internal electrophile (nitrile) and a tethered nucleophile (hydrazine) in an ortho relationship. This geometric proximity drives rapid intramolecular cyclization, making it a privileged precursor for phthalazin-1-amines and phthalazin-1(2H)-ones —core pharmacophores in PARP inhibitors (e.g., Olaparib), antihypertensives, and phosphodiesterase inhibitors.

This guide details the generation, stabilization, and cyclization protocols of this scaffold, providing a roadmap for synthesizing fused tricyclic systems such as [1,2,4]triazolo[3,4-a]phthalazines .

Key Chemical Features

| Feature | Description | Synthetic Implication |

| Ortho-Positioning | 1,2-substitution on benzene | Enforces 6-membered ring formation (entropy favored). |

| Nitrile Group | Latent electrophile | Reacts with hydrazine to form amidine (amino-phthalazine) or amide (phthalazinone). |

| Hydrazine Moiety | Highly reactive; prone to oxidation if not protected as a salt. | |

| Stability | Low (Free Base) | Spontaneously cyclizes to 3,4-dihydrophthalazin-1-amine. |

Mechanistic Pathways & Reaction Landscape

The utility of this compound lies in its divergence. Once generated, it can be steered toward three distinct heterocyclic classes.

Figure 1: Divergent synthesis pathways starting from the this compound scaffold.

Experimental Protocols

Protocol A: Generation & Cyclization to 3,4-Dihydrophthalazin-1-amine

Context: The free hydrazine intermediate is rarely isolated due to stability issues. The standard approach involves in situ generation followed by immediate cyclization to the stable amidine salt.

Materials:

-

2-(Bromomethyl)benzonitrile (1.0 eq)

-

Hydrazine hydrate (3.0 eq) – Excess is critical to prevent bis-alkylation.

-

Ethanol (Absolute)

-

Diethyl ether (for precipitation)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(bromomethyl)benzonitrile (10 mmol, 1.96 g) in absolute ethanol (20 mL). Place in a dropping funnel.

-

Hydrazine Addition: In a round-bottom flask, charge Hydrazine hydrate (30 mmol, ~1.5 mL) in Ethanol (10 mL). Cool to 0°C.

-

Controlled Addition: Add the nitrile solution dropwise to the hydrazine solution over 30 minutes.

-

Why: Slow addition into excess hydrazine favors mono-alkylation (formation of the title molecule) over bis-alkylation (dimer formation).

-

-

Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The initial intermediate, this compound, will spontaneously attack the nitrile carbon.

-

Isolation:

-

Concentrate the solvent under reduced pressure.

-

The residue is typically the 3,4-dihydrophthalazin-1-amine .

-

Purification: Redissolve in a minimum amount of cold ethanol and add HCl/Ether to precipitate the hydrochloride salt. This stabilizes the amine for storage.

-

Yield Expectation: 75–85% as HCl salt.

Protocol B: Synthesis of [1,2,4]Triazolo[3,4-a]phthalazines

Context: This protocol utilizes the "Pivot Intermediate" generated in Protocol A to create fused tricyclic systems, which are valuable in medicinal chemistry for enhancing metabolic stability and target binding affinity.

Materials:

-

3,4-Dihydrophthalazin-1-amine HCl (from Protocol A) (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.2 eq) or Triethyl Orthoformate

-

Phosphorus Oxychloride (POCl

) (Solvent/Reagent)

Step-by-Step Procedure:

-

Mixing: In a dry flask, combine 3,4-dihydrophthalazin-1-amine HCl (5 mmol) with the chosen carboxylic acid (6 mmol).

-

Activation: Add POCl